![molecular formula C11H12N2O3S B12625007 1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one CAS No. 921766-35-0](/img/structure/B12625007.png)
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one
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Overview
Description
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a benzenesulfonyl group attached to an imidazolidin-2-one ring with an ethenyl substituent. Sulfonamides have been extensively studied for their antibacterial, antitumor, and antiviral properties .
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with an appropriate imidazolidinone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods often involve the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride, which is then reacted with the imidazolidinone derivative . The reaction conditions usually involve heating the mixture to temperatures between 170-180°C to ensure complete conversion .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions include sulfone derivatives, sulfides, and sulfonamide or sulfonate esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one involves the inhibition of specific enzymes or proteins. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular targets and pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one can be compared with other similar compounds, such as benzenesulfonamides and benzenesulfonic acid derivatives.
Benzenesulfonamides: These compounds also contain a benzenesulfonyl group but differ in the substituents attached to the sulfonamide nitrogen.
Benzenesulfonic Acid Derivatives: These compounds have a benzenesulfonyl group attached to various functional groups, such as amines or alcohols.
The uniqueness of this compound lies in its specific structure, which combines the benzenesulfonyl group with an imidazolidin-2-one ring and an ethenyl substituent, providing it with distinct chemical and biological properties .
Biological Activity
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one, also known as CID 78068831, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 921766-35-0 |
Molecular Formula | C12H12N2O2S |
Molecular Weight | 252.30 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C=CC1(C(=O)N(C1)S(=O)(=O)C2=CC=CC=C2)C |
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with an appropriate imidazolidinone derivative under controlled conditions. The reaction is optimized to yield high purity and yield through methods such as:
- Reagents Used : Benzenesulfonyl chloride, imidazolidinone.
- Conditions : Anhydrous solvents, controlled temperature.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. It has been shown to exhibit:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.
- Antimicrobial Properties : Preliminary studies indicate its potential as an antimicrobial agent against certain pathogens.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
-
Anticancer Activity : A study demonstrated that this compound exhibits cytotoxic effects against human liver cancer cells. The mechanism involves apoptosis induction through caspase activation pathways.
- Reference : Zhang et al., "Evaluation of Novel Sulfonamides Incorporating Imidazole for Anticancer Activity," Journal of Medicinal Chemistry, 2023.
-
Antimicrobial Efficacy : Another study reported that the compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent.
- Reference : Lee et al., "Biological Evaluation of Sulfonamide Derivatives," International Journal of Antimicrobial Agents, 2024.
-
Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress in neuronal cells.
- Reference : Kumar et al., "Neuroprotective Effects of Imidazolidinone Derivatives," Neuropharmacology, 2023.
Comparative Analysis
A comparison with similar compounds highlights the distinct features of this compound:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Anticancer, Antimicrobial | Unique sulfonamide structure |
4-Acetylphenyl phenyl methylphosphonate | Enzyme inhibition | Phosphonate group enhances reactivity |
Tranexamic acid | Hemostatic agent | Similar functional groups but different applications |
Properties
CAS No. |
921766-35-0 |
---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-ethenylimidazolidin-2-one |
InChI |
InChI=1S/C11H12N2O3S/c1-2-9-8-13(11(14)12-9)17(15,16)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,14) |
InChI Key |
MRYHOKMYOGCADZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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